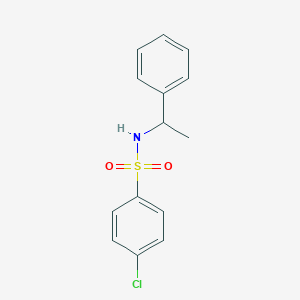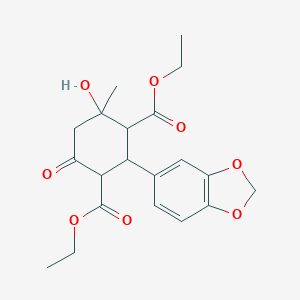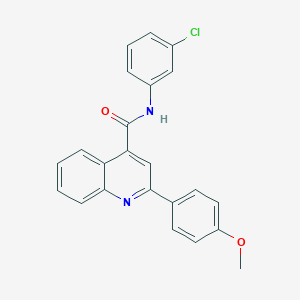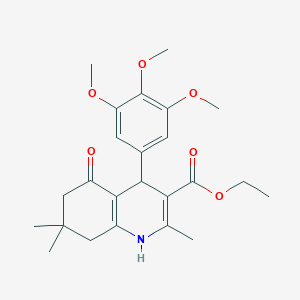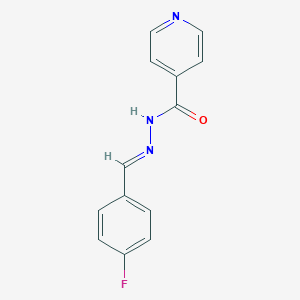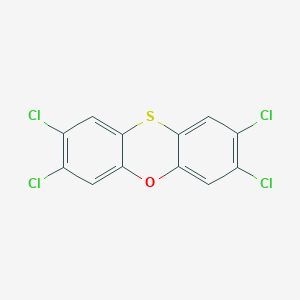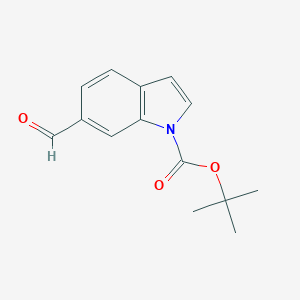![molecular formula C12H7F3O2 B187638 5-[3-(Trifluoromethyl)phenyl]-2-furaldehyde CAS No. 52130-30-0](/img/structure/B187638.png)
5-[3-(Trifluoromethyl)phenyl]-2-furaldehyde
Overview
Description
5-[3-(Trifluoromethyl)phenyl]-2-furaldehyde, also known as 5-[3-(Trifluoromethyl)phenyl]-2-furancarboxaldehyde, is an organic building block . It has the empirical formula C12H7F3O2 and a molecular weight of 240.18 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 240.18 g/mol . It has a computed XLogP3-AA of 3.3, a hydrogen bond donor count of 0, and a hydrogen bond acceptor count of 5 . Other physical and chemical properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, polar surface area, polarizability, and molar volume are provided in the search results .Scientific Research Applications
Adsorption and Separation in Metal-Organic Frameworks
Research by (Liu, Ma, & Dong, 2010) demonstrated the use of a CdL(2) porous framework for absorbing various reactive aromatic compounds, including 2-furaldehyde. This framework offers protection to active functional groups and allows for the separation of aromatic isomers under mild conditions.
Hydrogenation and Etherification for Biodiesel Production
A study by (Han et al., 2016) and (Han et al., 2017) investigated the hydrogenation of 5-hydroxymethyl-2-furaldehyde to bis(hydroxymethyl)furan and subsequent etherification for potential biodiesel applications. They reported high yields and selectivity using specific catalysts.
Electronic Structure Analysis
(Rajkumar et al., 2020) focused on the electronic structure of 5-(hydroxymethyl)-2-furaldehyde, exploring its molecular geometry and properties through Density Functional Theory (DFT) and spectroscopic analytical techniques.
Synthesis Methods
Several studies, including (Gauthier et al., 2002), (Gauthier et al., 2002), and others have explored various synthetic methods for derivatives of 2-furaldehyde, demonstrating its versatility in organic synthesis.
Thermodynamic Properties
Research by (Dibrivnyi et al., 2019) examined the thermodynamic properties of some isomeric 5-(nitrophenyl)-furyl-2 derivatives, contributing valuable data for optimizing the synthesis and application of these compounds.
Analysis in Honey
(Spano et al., 2009) developed a method for determining furanic aldehydes, including 5-hydroxymethyl-2-furaldehyde, in honey, offering insights into food chemistry and quality assessment.
Photocatalytic Oxidation
Studies by (Yurdakal et al., 2013) and (Carlini et al., 2005) investigated the selective oxidation of 5-hydroxymethyl-2-furaldehyde in different mediums, contributing to the development of sustainable chemical processes.
Catalytic Reactions of Carbohydrates
The work of (Karinen, Vilonen, & Niemelä, 2011) discussed heterogeneously catalyzed reactions of carbohydrates for producing furfural and hydroxymethylfurfural, highlighting the importance of sustainable chemistry in industrial applications.
Safety and Hazards
5-[3-(Trifluoromethyl)phenyl]-2-furaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has potential hazards such as acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Mechanism of Action
Target of Action
Compounds with trifluoromethyl groups have been found to interact with various receptors, such as the calcitonin gene-related peptide (cgrp) receptor .
Mode of Action
Trifluoromethyl-containing compounds are known to exhibit a wide range of biological activities, including acting as potent uncouplers of oxidative phosphorylation in mitochondria and having high reactivity with thiols .
Biochemical Pathways
Trifluoromethylated compounds have been associated with various biochemical pathways, including the inhibition of carotenoid synthesis .
Result of Action
It’s worth noting that trifluoromethylated compounds can cause skin and eye irritation, and may cause respiratory irritation .
Action Environment
It is generally recommended to store such compounds away from heat and oxidizing agents, under dry inert gas, and protected from humidity and water .
properties
IUPAC Name |
5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3O2/c13-12(14,15)9-3-1-2-8(6-9)11-5-4-10(7-16)17-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVWKXZQBOFMAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352256 | |
| Record name | 5-[3-(trifluoromethyl)phenyl]-2-furaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52130-30-0 | |
| Record name | 5-[3-(trifluoromethyl)phenyl]-2-furaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-[3-(Trifluoromethyl)phenyl]furfural | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


